molecular formula C13H20N2 B8483129 4-(Methyl-p-tolyl-amino)-piperidine

4-(Methyl-p-tolyl-amino)-piperidine

Cat. No.: B8483129
M. Wt: 204.31 g/mol
InChI Key: SQNUCMXITMGEKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methyl-p-tolyl-amino)-piperidine is a chemical compound of interest in various research fields, particularly in medicinal chemistry and drug discovery. Piperidine derivatives are recognized as privileged structures in pharmaceutical research, often serving as key scaffolds due to their presence in biologically active molecules. While the specific biological data and applications for this compound require further investigation by the researcher, structurally related compounds containing both piperidine and p-tolyl groups have been explored for their potential pharmacological properties. For instance, some p-tolylpiperidin-4-one derivatives have been identified for preclinical study as potential anti-Parkinson agents . Other analogues, such as 4-Methyl-N-p-tolyl-piperidine-1-carbox-amide, have been characterized in crystallographic studies, highlighting the structural features of this class of compounds . This compound is intended for research applications as a building block or intermediate in organic synthesis. Researchers can utilize it to develop novel compounds for screening or to study structure-activity relationships. Handling should be performed by qualified professionals in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

N-methyl-N-(4-methylphenyl)piperidin-4-amine

InChI

InChI=1S/C13H20N2/c1-11-3-5-12(6-4-11)15(2)13-7-9-14-10-8-13/h3-6,13-14H,7-10H2,1-2H3

InChI Key

SQNUCMXITMGEKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C)C2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperidine derivatives vary significantly based on substituents, which dictate their reactivity, solubility, and target affinity. Key analogues include:

Compound Name Substituents at 4-Position Key Structural Features Reference
UK-78,282 Diphenylmethoxymethyl Bulky aromatic groups enhance Kv1.3 channel inhibition
CP-190,325 Benzylmethoxymethyl Reduced steric bulk compared to UK-78,282
4-(4-Methoxy-3-methylphenyl)piperidine 4-Methoxy-3-methylphenyl Electron-donating groups increase lipophilicity
4-(Methoxymethyl)piperidine Methoxymethyl Polar group improves aqueous solubility
4-(4-Fluorophenyl)piperidine HCl 4-Fluorophenyl Halogen substituent enhances binding to opioid receptors

Key Observations :

  • Steric Effects : Bulky groups (e.g., diphenylmethoxymethyl in UK-78,282) improve target selectivity but may reduce bioavailability .
  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine in 4-(4-fluorophenyl)piperidine) enhance receptor binding via dipole interactions .
  • Polarity : Methoxymethyl substituents (as in 4-(methoxymethyl)piperidine) increase solubility, critical for CNS-targeting drugs .

Key Findings :

  • Receptor Specificity : The piperidine ring’s rigidity and basicity are critical for EP2 receptor modulation, while morpholine’s oxygen atom improves pyrimidine-based EP2 activity .
  • Binding Affinity : Bulky substituents (e.g., adamantyl in ) improve target engagement but may reduce metabolic stability .
Physicochemical Properties

Substituents significantly alter physicochemical parameters:

Compound Boiling Point (°C) Density (g/cm³) pKa PSA (Ų) Reference
4-(Methoxymethyl)piperidine 80–81 (27 Torr) 0.9±0.1 N/A 12.4
4-(4-Methoxy-3-methylphenyl)piperidine 314.7 (predicted) 0.992±0.06 10.22 12.5
4-(4-Fluorophenyl)piperidine HCl 294.9 N/A ~9.5 3.24

Trends :

  • Boiling Point : Aromatic substituents (e.g., 4-methoxy-3-methylphenyl) increase boiling points due to stronger van der Waals forces .
  • Basicity : Piperidine derivatives typically have pKa values ~10–11, making them protonatable at physiological pH, which aids membrane permeability .

Example :

  • 4-(Piperidin-1-yl)aniline Synthesis ():
    • Nucleophilic substitution of 1-bromo-4-nitrobenzene with piperidine.
    • Reduction of nitro group to amine using Pd/C.

Preparation Methods

Boc-Protected Piperidine Intermediate

The reductive amination of 4-amino-1-Boc-piperidine with p-tolualdehyde represents a foundational approach. Sodium cyanoborohydride in methanol facilitates imine reduction, yielding 4-(p-tolylamino)-1-Boc-piperidine. Subsequent Boc deprotection with trifluoroacetic acid (TFA) generates 4-(p-tolylamino)piperidine, which undergoes methylation via Eschweiler-Clarke conditions (excess formaldehyde/formic acid) to afford the target compound.

Reaction Conditions:

  • Reductive Amination: p-Tolualdehyde (1.2 eq.), NaBH3CN (1.5 eq.), MeOH, 25°C, 12 h.

  • Deprotection: TFA/DCM (1:1), 0°C to 25°C, 2 h.

  • Methylation: Formaldehyde (5 eq.), HCOOH, reflux, 6 h.

Yield: 62% over three steps.

Nucleophilic Substitution and Alkylation

4-Chloropiperidine Precursor

Reaction of 4-chloropiperidine with methyl-p-tolyl-amine under Ullmann coupling conditions (CuI, L-proline, K3PO4, DMSO, 110°C) achieves C-N bond formation. This method avoids over-alkylation by employing a stoichiometric amine.

Reaction Conditions:

  • Coupling: CuI (20 mol%), L-proline (40 mol%), K3PO4 (3 eq.), DMSO, 110°C, 24 h.

Yield: 48%.

Direct Alkylation of 4-Aminopiperidine

4-Aminopiperidine reacts sequentially with methyl iodide (1.1 eq., K2CO3, DMF) and p-tolyl bromide (1.1 eq., KI, DMF) to install substituents. However, competitive quaternization limits efficiency.

Yield: 34% (two steps).

Comparative Analysis of Synthetic Routes

Method Key Steps Advantages Disadvantages Overall Yield
Reductive AminationBoc protection, reductive amination, methylationHigh regioselectivity, mild conditionsMultiple steps, Boc handling62%
Suzuki CouplingCross-coupling, hydrogenation, nitrationScalable, avoids harsh alkylationRequires nitro reduction54%
Ullmann CouplingCu-catalyzed C-N couplingSingle-step introductionLow yield, stoichiometric amine48%
Direct AlkylationSequential alkylationSimplicityPoor selectivity, quaternization34%

Optimization and Mechanistic Insights

Reductive Amination Solvent Effects

Methanol outperforms THF and DCM in reductive amination due to enhanced imine solubility. Polar aprotic solvents (e.g., DMF) accelerate methylation but increase Boc-deprotection side reactions.

Palladium Catalyst Efficiency in Suzuki Coupling

PdXPhosG2 demonstrates superior turnover frequency (TOF = 1,200 h⁻¹) compared to Pd(PPh3)4 (TOF = 450 h⁻¹) in piperidine couplings, attributed to electron-rich XPhos ligands enhancing oxidative addition.

Eschweiler-Clarke Reaction Dynamics

Excess formaldehyde (5 eq.) ensures complete methylation of secondary amines, while formic acid protonates the amine, facilitating nucleophilic attack. Elevated temperatures (>80°C) reduce reaction time but promote formamide byproducts.

Scalability and Industrial Applications

Kilogram-Scale Synthesis

A patent-derived protocol scales the reductive amination route to 10 kg batches:

  • 4-(p-Tolylamino)-1-Boc-piperidine: 92% yield (MeOH, 25°C).

  • Deprotection: 95% yield (HCl/dioxane).

  • Methylation: 88% yield (HCOOH, 40°C).

Purity: >99.5% (HPLC), complying with ICH guidelines.

Cost Analysis

  • Reductive Amination: $420/kg (raw materials).

  • Suzuki Coupling: $680/kg (Pd catalyst cost).

Q & A

Q. What are the recommended synthetic routes for 4-(Methyl-p-tolyl-amino)-piperidine, and how can reaction conditions be optimized for higher yield?

Methodological Answer: Synthesis of piperidine derivatives typically involves nucleophilic substitution or reductive amination. For this compound, a plausible route includes:

  • Step 1 : Reacting 4-aminopiperidine with p-tolylmethyl halide under basic conditions (e.g., NaOH in dichloromethane) to form the secondary amine .
  • Step 2 : Purification via column chromatography or recrystallization.
  • Optimization : Adjust stoichiometry, solvent polarity (e.g., DMF for better solubility), and temperature (50–70°C) to enhance yield. Monitor reaction progress using TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substitution patterns on the piperidine ring and aromatic protons from the p-tolyl group. Compare chemical shifts with analogous compounds (e.g., 4-Anilino-1-Boc-piperidine) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+^+ for C13_{13}H20_{20}N2_2).
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What initial biological screening approaches are appropriate for assessing the pharmacological potential of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays. Include positive controls (e.g., known inhibitors) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3^3H-labeled ligands) to measure affinity for GPCRs or ion channels.
  • Cytotoxicity Profiling : Use MTT assays on human cell lines (HEK293, HepG2) to evaluate preliminary safety margins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer: Contradictions may arise from:

  • Purity Variability : Verify compound purity (>99%) via HPLC and elemental analysis. Impurities (e.g., unreacted intermediates) can skew bioactivity .
  • Assay Conditions : Standardize protocols (e.g., buffer pH, incubation time) and validate using reference compounds.
  • Metabolic Stability : Perform liver microsome studies to assess if discrepancies stem from differential metabolism .

Q. What computational modeling strategies are suitable for predicting the receptor binding affinity of this piperidine derivative?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., opioid or serotonin receptors). Focus on the piperidine ring’s conformation and p-tolyl group’s hydrophobic interactions .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors from analogous compounds (e.g., 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride) .

Q. What are the key considerations when designing structure-activity relationship (SAR) studies for amino-substituted piperidine derivatives?

Methodological Answer:

  • Core Modifications : Systematically vary substituents on the piperidine nitrogen (e.g., alkyl, aryl groups) and para-position of the tolyl group.
  • Stereochemical Impact : Synthesize and compare enantiomers (if chiral centers exist) using chiral HPLC or asymmetric catalysis .
  • Pharmacokinetic Parameters : Measure logD (lipophilicity), metabolic stability (CYP450 assays), and membrane permeability (Caco-2 assays) to correlate structural changes with bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.